3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Plant Systemic Acquired Resistance (SAR) Rice Blast (Pyricularia oryzae) Pyrazolecarboxylic Acid Derivative

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) is the definitive SA-independent systemic acquired resistance (SAR) inducer for plant immunity research. Unlike SA-dependent activators (e.g., probenazole), CMPA functions downstream of salicylic acid biosynthesis, inducing PR gene expression even in SA-deficient NahG tobacco. With an ED80 of 0.05 mg/pot against Pyricularia oryzae and superior efficacy vs. commercial activators against Xanthomonas oryzae pv. oryzae, CMPA is the essential reference standard for agrochemical SAR screening. Generic pyrazole analogs are not functionally equivalent—halogen substitution at the 3-position is critical for potency. Procure 95% purity research grade CMPA for reliable, reproducible plant immunity studies.

Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
CAS No. 173841-02-6
Cat. No. B1258482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
CAS173841-02-6
Synonyms3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
CMPA cpd
Molecular FormulaC5H5ClN2O2
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)Cl)C(=O)O
InChIInChI=1S/C5H5ClN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10)
InChIKeyCSKGTUGORXMNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 173841-02-6): Procurement-Grade Specification and Core Identity


3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 173841-02-6), also known as CMPA, is a chlorinated pyrazole-5-carboxylic acid derivative with the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol [1]. This heterocyclic compound is characterized by a pyrazole ring with a chlorine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position, which confers distinct reactivity as both a carboxylic acid and an aromatic heterocycle . Commercially, it is available from multiple vendors with purities ranging from 95% to ≥97%, typically as a solid powder stored at room temperature .

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 173841-02-6): Why Analog Substitution Compromises SAR-Inducing Efficacy and Biological Function


Substituting 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid with a generic pyrazole-5-carboxylic acid or a closely related halogenated analog is not functionally equivalent due to the precise structural requirements for potent Systemic Acquired Resistance (SAR) induction [1]. Structure-activity relationship studies have demonstrated that the 5-position carboxylic acid is essential for basal activity, while halogen substitution at the 3-position, specifically chlorine, dramatically enhances efficacy [2]. Furthermore, CMPA operates via a unique mechanism downstream of salicylic acid accumulation, a pathway not uniformly shared by other SAR inducers or plant activators [3]. This confluence of structural specificity and mechanistic divergence renders simple analog substitution a high-risk strategy that may result in significant loss of desired biological activity and unreliable experimental outcomes.

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 173841-02-6): Quantified Differentiation in Plant Systemic Acquired Resistance (SAR) Models


Superior Anti-Rice Blast Efficacy of CMPA vs. Non-Halogenated and Brominated Pyrazole Analogs in a Standardized Soil Drench Model

In a structure-activity relationship study of pyrazolecarboxylic acid derivatives against rice blast disease, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) demonstrated the highest potency among all tested analogs, including the 3-bromo-substituted and unsubstituted (1-methyl-1H-pyrazole-5-carboxylic acid) compounds [1]. The halogen at the 3-position was shown to enhance activity, with chlorine conferring a quantifiably superior effect [1].

Plant Systemic Acquired Resistance (SAR) Rice Blast (Pyricularia oryzae) Pyrazolecarboxylic Acid Derivative

Non-Inferior Efficacy of CMPA Against Rice Bacterial Leaf Blight Compared to Commercial Plant Activators Probenazole and Acibenzolar-S-Methyl

In a comparative study assessing resistance induction against rice bacterial leaf blight (Xanthomonas oryzae pv. oryzae), soil drench treatment with 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) at 0.5 mg/pot provided a disease suppression effect that was equivalent to or greater than that achieved by the commercial plant activators acibenzolar-S-methyl and probenazole at the same dosage [1]. This efficacy was observed despite CMPA having no direct antibacterial activity against the pathogen in vitro [1].

Rice Bacterial Leaf Blight Xanthomonas oryzae pv. oryzae Plant Activator Comparison

Mechanistic Divergence: CMPA Induces SAR Downstream of Salicylic Acid Accumulation, Distinct from SA-Requiring Activators

In tobacco (Nicotiana tabacum), 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) was demonstrated to induce systemic acquired resistance (SAR) via a pathway that does not require salicylic acid (SA) accumulation, in contrast to other activators like probenazole [1]. While probenazole's SAR induction is SA-dependent [2], CMPA effectively triggered resistance in NahG transgenic tobacco plants (which degrade SA) and did not elevate SA levels in wild-type plants, indicating it acts downstream of SA biosynthesis [1].

Systemic Acquired Resistance (SAR) Mechanism Salicylic Acid (SA) Signaling Tobacco (Nicotiana tabacum)

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 173841-02-6): Evidence-Backed Procurement Scenarios in Plant Immunity and Agrochemistry


Research Tool for Studying Salicylic Acid-Independent Systemic Acquired Resistance (SAR) Pathways in Dicots

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) is a proven and effective SAR inducer in tobacco that operates downstream of salicylic acid (SA) biosynthesis [1]. Its ability to induce broad-spectrum disease resistance and pathogenesis-related (PR) gene expression in NahG transgenic tobacco plants—which cannot accumulate SA—makes it an essential chemical probe for dissecting the SA-independent branches of the SAR signaling network [1]. This property distinguishes it from SA-dependent activators like probenazole, offering researchers a precise tool for functional genetic studies of plant immunity [1].

Positive Control for High-Potency Plant Activator Discovery Programs Targeting Rice Blast and Bacterial Leaf Blight

In screening assays for novel plant activators targeting rice pathogens, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) serves as a high-potency reference standard. It has a proven ED80 of 0.05 mg/pot against Pyricularia oryzae (rice blast) and demonstrates efficacy equivalent to or greater than commercial activators like probenazole and acibenzolar-S-methyl against Xanthomonas oryzae pv. oryzae (bacterial leaf blight) at 0.5 mg/pot [REFS-2, REFS-3]. Its well-characterized activity profile and established mode of action as a systemic resistance inducer provide a reliable benchmark for evaluating new chemical entities in agrochemical development [2].

Synthetic Intermediate for Functionalized Pyrazole Agrochemicals and Pharmaceuticals

Due to its carboxylic acid functionality at the 5-position, a chlorine atom at the 3-position, and a methyl group at the 1-position, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) is a versatile heterocyclic building block . It is utilized in the synthesis of more complex pyrazole derivatives, including those with potential herbicidal and plant growth regulatory activities . Its commercial availability in research-grade purities (≥95%) makes it a practical and accessible starting material for medicinal and agrochemical chemistry applications .

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